2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline
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Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be constructed via a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.
Chloropyridinyl Substitution: The chloropyridinyl group can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the quinoxaline ring or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Material Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoxaline derivatives.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline core is known to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)benzene
Uniqueness
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to similar compounds with pyrimidine or benzene cores. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-15-11-21-8-5-18(15)25-13-14-6-9-24(10-7-14)19-12-22-16-3-1-2-4-17(16)23-19/h1-5,8,11-12,14H,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMHZDGTCDIPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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